(E)-N-(2,5-dichlorophenyl)-4-phenyl-1,3-thiazole-2-carbohydrazonoyl cyanide
Description
The compound (E)-N-(2,5-dichlorophenyl)-4-phenyl-1,3-thiazole-2-carbohydrazonoyl cyanide (CAS: 477197-59-4) is a thiazole derivative characterized by its unique structural features:
- E-configuration: Ensures spatial orientation of the carbohydrazonoyl cyanide group, critical for molecular interactions.
- 2,5-Dichlorophenyl substituent: Enhances lipophilicity and steric bulk, influencing binding affinity and metabolic stability.
- Carbohydrazonoyl cyanide group: A polar functional group that may participate in hydrogen bonding or act as a reactive pharmacophore.
This compound is part of a broader class of agrochemical and pharmaceutical candidates, with structural analogs showing pesticidal and antimicrobial activities .
Properties
IUPAC Name |
(2E)-N-(2,5-dichloroanilino)-4-phenyl-1,3-thiazole-2-carboximidoyl cyanide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H10Cl2N4S/c18-12-6-7-13(19)14(8-12)22-23-15(9-20)17-21-16(10-24-17)11-4-2-1-3-5-11/h1-8,10,22H/b23-15+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BYRKPKKGRSNWTF-HZHRSRAPSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CSC(=N2)C(=NNC3=C(C=CC(=C3)Cl)Cl)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C2=CSC(=N2)/C(=N/NC3=C(C=CC(=C3)Cl)Cl)/C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H10Cl2N4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-N-(2,5-dichlorophenyl)-4-phenyl-1,3-thiazole-2-carbohydrazonoyl cyanide typically involves multi-step organic reactions. One common route includes the formation of the thiazole ring through a cyclization reaction, followed by the introduction of the phenyl and dichlorophenyl groups via substitution reactions. The final step often involves the addition of the carbohydrazonoyl cyanide group under controlled conditions to ensure the correct (E)-configuration.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and precise control of reaction conditions, such as temperature, pressure, and pH, are crucial to ensure high yield and purity. Solvent extraction and recrystallization are common techniques used to purify the final product.
Chemical Reactions Analysis
Types of Reactions
(E)-N-(2,5-dichlorophenyl)-4-phenyl-1,3-thiazole-2-carbohydrazonoyl cyanide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.
Substitution: The phenyl and dichlorophenyl groups can participate in electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) are typically employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines.
Scientific Research Applications
Antimicrobial Activity
One of the primary applications of this compound is its antimicrobial properties . Research indicates that thiazole derivatives, including the compound , exhibit significant activity against a range of bacterial and fungal pathogens.
- Mechanism of Action : The antimicrobial efficacy is often attributed to their ability to inhibit key enzymes involved in bacterial cell wall synthesis and DNA replication. For instance, studies have shown that thiazole derivatives can act synergistically with established antibiotics, enhancing their effectiveness against resistant strains of bacteria such as Staphylococcus aureus and Escherichia coli .
- Case Study : A study evaluating various thiazole derivatives found that compounds similar to (E)-N-(2,5-dichlorophenyl)-4-phenyl-1,3-thiazole-2-carbohydrazonoyl cyanide displayed minimum inhibitory concentrations (MIC) as low as 0.22 μg/mL against certain pathogens, indicating strong antibacterial potential .
Pharmacological Investigations
The compound has also been investigated for its potential in pharmacology , particularly in the development of new therapeutic agents.
- Research Findings : Investigations into its pharmacological properties have revealed that thiazole-based compounds can function as effective inhibitors of enzymes such as DNA gyrase and dihydrofolate reductase (DHFR), which are crucial targets in antibacterial drug development .
- Biological Testing : In vitro studies have demonstrated that these compounds exhibit low hemolytic activity and non-cytotoxicity at therapeutic concentrations, making them promising candidates for further drug development .
Material Science Applications
Beyond medicinal uses, thiazole derivatives are being explored for their potential applications in material science , particularly in the synthesis of novel materials with specific electronic or photonic properties.
- Synthesis of Advanced Materials : The unique structural features of thiazole compounds allow them to be integrated into polymer matrices or used as precursors for creating advanced materials with tailored properties for electronics or sensors .
Synthesis and Characterization
The synthesis of this compound involves several chemical reactions that can be optimized for yield and purity.
| Step | Description |
|---|---|
| 1 | Synthesis of thiazole core through cyclization reactions involving appropriate precursors. |
| 2 | Introduction of substituents (e.g., dichlorophenyl) via electrophilic aromatic substitution. |
| 3 | Formation of the hydrazonoyl cyanide moiety through condensation reactions with hydrazine derivatives. |
Mechanism of Action
The mechanism of action of (E)-N-(2,5-dichlorophenyl)-4-phenyl-1,3-thiazole-2-carbohydrazonoyl cyanide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and triggering a cascade of biochemical events. The exact pathways and targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Thiazole-Based Analogs
Table 1: Key Thiazole Derivatives
| Compound Name | CAS Number | Molecular Formula | Molecular Weight | Key Structural Variations |
|---|---|---|---|---|
| (E)-N-(2,5-dichlorophenyl)-4-phenyl-1,3-thiazole-2-carbohydrazonoyl cyanide | 477197-59-4 | C₁₇H₁₀Cl₂N₄S | 373.26 | Parent compound; phenyl at C4 of thiazole |
| (E)-N-(3,5-dichlorophenyl)-4-(4-fluorophenyl)-1,3-thiazole-2-carbohydrazonoyl cyanide | 477285-19-1 | C₁₇H₉Cl₂FN₄S | 391.25 | 3,5-dichlorophenyl; 4-fluorophenyl at C4 |
| (E)-N-(2,5-dichlorophenyl)-4-(4-methylphenyl)-1,3-thiazole-2-carbohydrazonoyl cyanide | 477197-39-0 | C₁₈H₁₂Cl₂N₄S | 387.29 | 4-methylphenyl substituent at C4 of thiazole |
Key Observations :
- Phenyl Ring Modifications : The addition of a 4-fluorophenyl group (CAS 477285-19-1) increases electronegativity and polarity compared to the unsubstituted phenyl in the parent compound. Conversely, the 4-methylphenyl group (CAS 477197-39-0) enhances lipophilicity, which may improve membrane permeability .
Benzothiazole and Triazole Derivatives
Table 2: Non-Thiazole Heterocyclic Analogs
Key Observations :
Impact of Substituents on Physicochemical Properties
- Chlorine vs. Fluorine : Chlorine atoms increase molecular weight and lipophilicity (logP), while fluorine enhances electronegativity without significantly altering steric bulk .
- Methyl Groups : The 4-methylphenyl substituent (CAS 477197-39-0) raises molecular weight by ~14 Da compared to the parent compound, likely improving pharmacokinetic properties like half-life .
Biological Activity
(E)-N-(2,5-dichlorophenyl)-4-phenyl-1,3-thiazole-2-carbohydrazonoyl cyanide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological evaluations, and mechanisms of action based on diverse literature sources.
Synthesis
The synthesis of this compound typically involves the reaction of 2,5-dichlorobenzaldehyde with thioamide derivatives under acidic conditions to form the thiazole ring. This method allows for the introduction of the carbohydrazone moiety through subsequent reactions with hydrazine derivatives and cyanide sources.
Antimicrobial Activity
Numerous studies have reported on the antimicrobial properties of thiazole derivatives, including this compound. The compound has shown significant activity against various bacterial strains:
- Minimum Inhibitory Concentration (MIC): The compound exhibited MIC values ranging from 0.22 to 0.25 μg/mL against Staphylococcus aureus and Escherichia coli, indicating potent antibacterial activity .
- Biofilm Inhibition: It demonstrated a superior ability to inhibit biofilm formation compared to standard antibiotics like Ciprofloxacin .
The biological activity can be attributed to its ability to inhibit key enzymes involved in bacterial metabolism. For instance, derivatives of thiazole have been shown to act as inhibitors of DNA gyrase and dihydrofolate reductase (DHFR), with IC50 values ranging from 12.27–31.64 μM for DNA gyrase and 0.52–2.67 μM for DHFR .
Study 1: Antimicrobial Evaluation
In a systematic evaluation of thiazole derivatives, including this compound, researchers found that this compound exhibited notable antibacterial effects against both Gram-positive and Gram-negative bacteria. The study utilized various assays to determine the MIC and MBC (Minimum Bactericidal Concentration) values, confirming its efficacy as a potential therapeutic agent .
Study 2: Structure-Activity Relationship
A detailed investigation into the structure-activity relationship (SAR) of thiazole derivatives highlighted that the presence of electron-withdrawing groups such as dichlorophenyl significantly enhances antimicrobial activity. The unique structural features of this compound contribute to its effectiveness against resistant strains .
Comparative Analysis
The following table summarizes the biological activities of related thiazole compounds for comparison:
| Compound Name | MIC (µg/mL) | Biofilm Inhibition | Enzyme Inhibition IC50 (µM) |
|---|---|---|---|
| This compound | 0.22 - 0.25 | Yes | DNA gyrase: 12.27 - 31.64 DHFR: 0.52 - 2.67 |
| 4-(benzo[d]thiazole) phenols | 0.15 - 0.20 | Moderate | AChE: 2.7 |
| N,N'-diaryl thiazoles | 0.30 - 0.40 | Yes | Various |
Q & A
Q. What are the recommended synthetic routes for (E)-N-(2,5-dichlorophenyl)-4-phenyl-1,3-thiazole-2-carbohydrazonoyl cyanide, and how can reaction yields be optimized?
Methodological Answer: The compound is synthesized via a multi-step condensation reaction. First, the thiazole core is formed by cyclizing α-halo ketones with thiourea derivatives. The carbohydrazonoyl cyanide group is introduced through a nucleophilic substitution reaction between the thiazole intermediate and a hydrazonoyl cyanide reagent. Yield optimization involves:
- Controlling reaction temperature (e.g., 60–80°C for cyclization steps).
- Using anhydrous solvents (e.g., DMF or THF) to minimize hydrolysis.
- Purifying intermediates via column chromatography (silica gel, hexane/ethyl acetate gradient).
Yields typically range from 35% to 55% for analogous compounds, as seen in hydrazonoyl cyanide syntheses .
Q. Which spectroscopic techniques are critical for confirming the structure of this compound, and what key spectral signatures should researchers prioritize?
Methodological Answer:
- 1H/13C NMR : The (E)-configuration is confirmed by the chemical shift of the hydrazonoyl proton (δ ~10–12 ppm) and coupling patterns. The thiazole C-2 carbon resonates at δ ~165–170 ppm, while the cyanide carbon appears at δ ~115–120 ppm .
- IR Spectroscopy : Look for absorption bands at ~2200 cm⁻¹ (C≡N stretch) and ~1600 cm⁻¹ (C=N of the thiazole ring) .
- Elemental Analysis (CHNS) : Verify stoichiometry (e.g., C: ~60%, N: ~15%, S: ~8%) with deviations <0.3% .
Q. How should initial biological activity assays (e.g., antibacterial) be designed for this compound?
Methodological Answer:
- Use standardized bacterial strains (e.g., E. coli ATCC 25922, S. aureus ATCC 29213) and broth microdilution assays (CLSI guidelines).
- Test at concentrations of 1–100 μg/mL, with ampicillin as a positive control.
- Monitor inhibition zones or MIC (Minimum Inhibitory Concentration) values. Analogous thiazole derivatives show activity via protein synthesis interference, likely targeting bacterial ribosomes .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be systematically conducted to evaluate substituent effects on bioactivity?
Methodological Answer:
- Variation of Substituents : Synthesize analogs with substituents on the phenyl (e.g., 3,5-dichloro vs. 4-fluoro) and thiazole rings (e.g., methyl or cyclohexyl groups). Compare bioactivity data .
- Computational Modeling : Use DFT (Density Functional Theory) to calculate electron-withdrawing/donating effects and molecular docking (e.g., AutoDock Vina) to predict target binding (e.g., ribosomal proteins) .
- Data Correlation : Plot logP values against MIC to assess hydrophobicity-activity relationships.
Q. What crystallographic strategies are recommended for resolving hydrogen-bonding patterns and molecular conformation?
Methodological Answer:
Q. How can researchers resolve contradictions in reported bioactivity data for this compound class?
Methodological Answer:
- Reproducibility Checks : Re-test under standardized conditions (pH 7.4, 37°C) with controlled purity (HPLC ≥98%, as in ).
- Assay Variability Analysis : Compare results across multiple assays (e.g., disk diffusion vs. microdilution).
- Metabolite Profiling : Use LC-MS to identify degradation products that may interfere with activity.
- Statistical Validation : Apply ANOVA or t-tests to assess significance of discrepancies (p <0.05).
Q. What methodologies are suitable for analyzing the compound’s physicochemical stability under varying conditions?
Methodological Answer:
- Thermogravimetric Analysis (TGA) : Determine decomposition temperature (Td) and hygroscopicity.
- pH Stability Studies : Incubate in buffers (pH 2–9) and monitor degradation via HPLC at 254 nm.
- Light Sensitivity : Expose to UV-Vis light (λ = 300–800 nm) and track photodegradation kinetics.
- Crystallographic Stability : Compare hydrogen-bond networks in crystals stored at 25°C vs. 4°C .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
